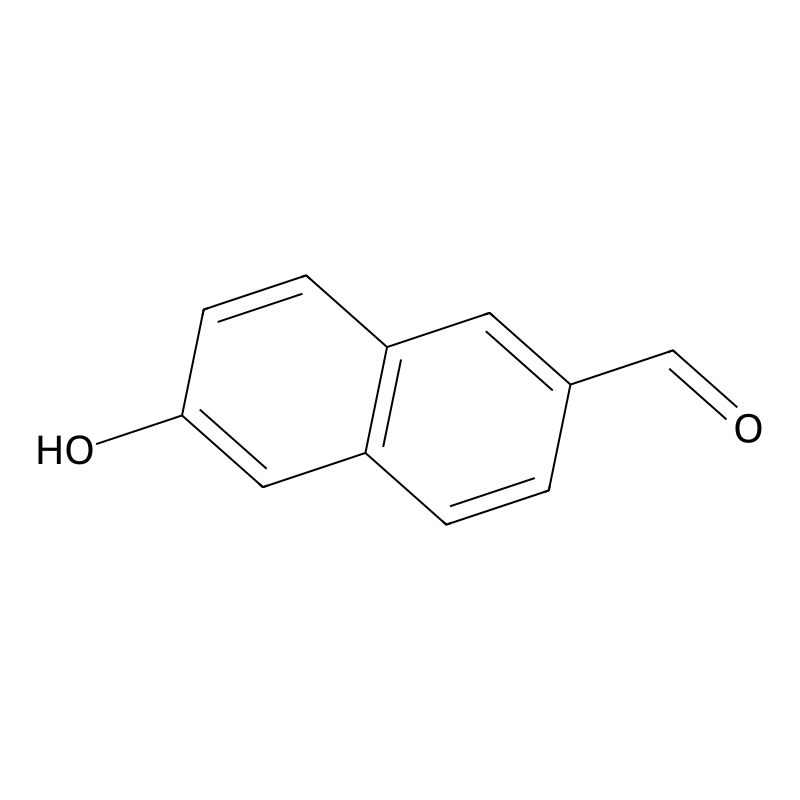

6-Hydroxy-2-naphthaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

Fluorescent Probes

Research suggests 6-Hydroxy-2-naphthaldehyde has potential applications in developing fluorescent probes. Its structure allows for chemical modifications that can target specific biological molecules, enabling researchers to visualize various cellular processes.

- Mitochondrial pH imaging: A study reported the development of a fluorescent probe based on 6-Hydroxy-2-naphthaldehyde for imaging the pH within mitochondria, the cellular powerhouses [].

- Hydrazine detection: Another study described a probe for detecting hydrazine, a potentially toxic compound, in water samples, utilizing 6-Hydroxy-2-naphthaldehyde as the core component [].

- Biomolecule detection: Researchers have also explored using 6-Hydroxy-2-naphthaldehyde to create probes for detecting other biomolecules, such as peroxynitrite and hypochlorous acid, within living cells [, ].

Limitations and Future Directions

While research suggests promise for 6-Hydroxy-2-naphthaldehyde in developing fluorescent probes, further investigation is needed.

- Specificity: Enhancing the selectivity of probes towards target molecules is crucial to avoid interference from other cellular components.

- Sensitivity: Improving the sensitivity of probes can allow for detection of even smaller amounts of target molecules.

- In vivo applications: Most studies have focused on using these probes in cell cultures. Demonstrating their effectiveness in living organisms is essential for potential therapeutic applications.

6-Hydroxy-2-naphthaldehyde is an organic compound with the molecular formula and a molecular weight of 176.18 g/mol. It features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a naphthalene ring, specifically at the 6 and 2 positions, respectively. This compound is recognized for its role in various

- Oxidation: The aldehyde group can be oxidized to form 6-hydroxy-2-naphthoic acid.

- Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or acetals.

- Reduction: The aldehyde can be reduced to a corresponding alcohol using reducing agents like lithium aluminum hydride .

Research indicates that 6-hydroxy-2-naphthaldehyde exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals.

- Fluorescent Properties: This compound acts as a fluorophore, making it useful in biological imaging and detection applications, particularly in mitochondrial studies .

Several methods exist for synthesizing 6-hydroxy-2-naphthaldehyde:

- From 6-Bromo-2-naphthol: This method involves a series of reactions starting with 6-bromo-2-naphthol, which undergoes demethylation and other transformations using reagents like magnesium and N,N-dimethylformamide .

- Using 2-Naphthol: Another approach involves the reaction of 2-naphthol with suitable reagents to introduce the hydroxyl group at the desired position .

- Catalytic Methods: Recent studies have explored catalytic methods for introducing functional groups into the naphthalene ring, enhancing yield and selectivity .

6-Hydroxy-2-naphthaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing dyes and other complex organic molecules.

- Fluorescent Probes: Its fluorescent properties are exploited in biological assays and imaging techniques.

- Pharmaceuticals: Due to its antimicrobial activity, it is being evaluated for potential therapeutic uses .

Studies on interaction mechanisms involving 6-hydroxy-2-naphthaldehyde focus on its binding affinities and reactivity with biomolecules. It has been investigated for its interactions with proteins and nucleic acids, which may influence its biological activity and efficacy as a drug candidate. The compound's ability to form stable complexes with various targets enhances its potential in drug development .

Several compounds share structural similarities with 6-hydroxy-2-naphthaldehyde. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Hydroxy-2-naphthaldehyde | Hydroxyl group at position 1 | Different reactivity patterns due to hydroxyl placement |

| 6-Methoxy-2-naphthaldehyde | Methoxy group instead of hydroxyl | Enhanced lipophilicity; different biological activity |

| 1-Hydroxy-4-naphthaldehyde | Hydroxyl at position 1 | Exhibits different fluorescence properties |

| 6-Hydroxy-2-naphthoic acid | Carboxylic acid instead of aldehyde | Increased water solubility; different applications in biochemistry |

These compounds illustrate the diversity within the naphthalene derivatives, each possessing unique chemical properties and potential applications.

Significance in Synthetic Organic Chemistry

6-Hydroxy-2-naphthaldehyde occupies a unique niche in synthetic workflows due to its dual functional groups:

- The aldehyde moiety serves as an electrophilic site for condensation reactions, enabling the formation of Schiff bases and carbon-carbon double bonds.

- The hydroxyl group at the 6-position facilitates hydrogen bonding and metal coordination, making it invaluable in supramolecular chemistry.

This bifunctional character is exemplified in its role as a precursor for fluorescent probes. For instance, its condensation with 1,4-dimethylpyridinium iodide yielded a mitochondrial pH sensor with a large Stokes shift (196 nm), critical for minimizing background interference in cellular imaging. Similarly, its application in hydrazine detection systems demonstrates its versatility in environmental monitoring.

Table 1: Key Synthetic Applications of 6-Hydroxy-2-Naphthaldehyde

Classification in Naphthalene-Based Aldehyde Compounds

Within the naphthaldehyde family, 6-hydroxy-2-naphthaldehyde distinguishes itself through regiospecific substitution patterns:

- Structural isomerism: Unlike 1-naphthaldehyde (CAS 66-77-3) or 2-naphthaldehyde (CAS 66-99-9), the hydroxyl group at the 6-position introduces steric and electronic effects that alter reactivity. For example, the para relationship between the hydroxyl and aldehyde groups enhances conjugation, red-shifting its UV-Vis absorption compared to non-hydroxylated analogs.

- Solubility profile: The hydroxyl group improves aqueous solubility (1.288 g/cm³ predicted density) relative to hydrophobic analogs like 2-naphthaldehyde (1.621 g/cm³). This property is critical for biological applications requiring water-compatible fluorophores.

- Acid-base behavior: With a predicted pKa of 8.60 ± 0.40, the compound exists predominantly in its deprotonated form under physiological conditions, enabling pH-dependent fluorescence quenching.

General Overview of Research Significance

The compound’s research utility spans multiple disciplines:

- Materials science: Its planar aromatic structure facilitates π-π stacking in organic semiconductors. Derivatives have been explored in organic light-emitting diodes (OLEDs) due to tunable emission profiles.

- Biochemical sensing: Probes derived from 6-hydroxy-2-naphthaldehyde enable real-time tracking of reactive oxygen species (ROS) in live cells, advancing our understanding of oxidative stress pathways.

- Pharmaceutical intermediates: The aldehyde group serves as a handle for synthesizing anti-inflammatory agents, with studies demonstrating inhibition of NF-κB signaling in macrophage models.

Table 2: Comparative Properties of Naphthalene Aldehydes

| Property | 6-Hydroxy-2-Naphthaldehyde | 2-Naphthaldehyde | 1-Naphthaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 172.18 | 156.18 | 156.18 |

| Melting Point (°C) | 178–180 | 58–61 | 1–2 |

| Boiling Point (°C) | 373 (predicted) | 160 (19 mmHg) | 160 (15 mmHg) |

| Density (g/cm³) | 1.288 | 1.621 | 1.150 |

| pKa | 8.60 | N/A | N/A |

6-Hydroxy-2-naphthaldehyde represents a polyfunctional aromatic aldehyde compound characterized by its distinctive naphthalene-based framework with both hydroxyl and formyl substituents [1]. The compound's systematic International Union of Pure and Applied Chemistry name is 6-hydroxynaphthalene-2-carbaldehyde, reflecting its dual functional group composition [1] [2]. Alternative nomenclature includes 2-naphthol-6-carboxaldehyde and 2-formyl-6-naphthol, emphasizing the positional relationship between the hydroxyl and aldehyde functionalities [1] [2].

The molecular formula C₁₁H₈O₂ indicates a molecular weight of 172.18 grams per mole [1] [3]. The Chemical Abstracts Service registry number 78119-82-1 provides unique identification for this compound [1] [4]. The molecular structure features a naphthalene ring system with the hydroxyl group positioned at the 6-carbon and the aldehyde group at the 2-carbon [1]. The Simplified Molecular Input Line Entry System notation C1=CC2=C(C=CC(=C2)O)C=C1C=O describes the complete connectivity pattern [1] [5].

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 6-hydroxynaphthalene-2-carbaldehyde [1] |

| Common Names | 6-Hydroxy-2-naphthaldehyde; 2-Naphthol-6-carboxaldehyde; 2-Formyl-6-naphthol [1] [2] |

| Chemical Abstracts Service Registry Number | 78119-82-1 [1] [4] |

| Molecular Formula | C₁₁H₈O₂ [1] [3] |

| Molecular Weight | 172.18 g/mol [1] [3] |

| Simplified Molecular Input Line Entry System Notation | C1=CC2=C(C=CC(=C2)O)C=C1C=O [1] [5] |

| International Chemical Identifier Key | PRYNJOJHKYNLIS-UHFFFAOYSA-N [1] [6] |

| Molecular Data File Number | MFCD03427537 [1] [4] |

| European Community Number | 680-153-3 [1] |

Physicochemical Properties

Physical Constants (Melting/Boiling Points, Density)

The melting point of 6-hydroxy-2-naphthaldehyde has been experimentally determined to be 178-180°C, indicating substantial intermolecular interactions characteristic of compounds containing both aromatic systems and hydrogen bonding functionalities [7] [3]. Predictive computational models estimate the boiling point at 373.4 ± 15.0°C at standard atmospheric pressure (760 mmHg), reflecting the compound's moderate volatility [7] [3]. The predicted density value of 1.3 ± 0.1 g/cm³ suggests a relatively compact molecular packing arrangement [3].

The flash point prediction of 159.4 ± 13.0°C indicates moderate thermal stability under standard conditions [3]. These physical constants demonstrate behavior consistent with aromatic aldehydes containing phenolic substituents, as evidenced by comparison with related naphthalene derivatives [8] [9]. The predicted acid dissociation constant value of 8.60 ± 0.40 reflects the moderately acidic nature of the phenolic hydroxyl group [7].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 178-180°C | ChemicalBook, ChemSrc [7] [3] |

| Boiling Point (Predicted) | 373.4 ± 15.0°C at 760 mmHg | ChemSrc (predicted) [3] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | ChemSrc (predicted) [3] |

| Flash Point (Predicted) | 159.4 ± 13.0°C | ChemSrc (predicted) [3] |

| Physical Form | Solid | Sigma-Aldrich [6] |

| Acid Dissociation Constant (Predicted) | 8.60 ± 0.40 | ChemicalBook (predicted) [7] |

| Storage Conditions | Keep in dark place, sealed in dry conditions, room temperature | Multiple vendors [4] [6] |

Solubility Characteristics

The solubility profile of 6-hydroxy-2-naphthaldehyde reflects its amphiphilic nature, possessing both hydrophobic aromatic character and hydrophilic functional groups [10] [11]. The compound exhibits limited solubility in water due to the predominant hydrophobic contribution of the naphthalene ring system [10]. However, the presence of the hydroxyl group enables hydrogen bonding interactions, facilitating solubility in polar protic solvents such as ethanol and methanol [8] [11].

Solubility in chlorinated solvents such as chloroform and dichloromethane results from favorable interactions between the aromatic ring system and these moderately polar solvents [8] [10]. The compound demonstrates general solubility in organic solvents, consistent with the behavior observed for related naphthalene aldehyde derivatives [10] [9]. Acetone represents another suitable solvent due to its moderate polarity and ability to participate in dipole interactions with both functional groups [10].

| Solvent Type | Solubility | Basis |

|---|---|---|

| Water | Limited (predicted) | Hydrophobic aromatic structure [10] |

| Ethanol | Soluble (predicted) | Hydroxyl group hydrogen bonding [8] [11] |

| Methanol | Soluble (predicted) | Hydroxyl group hydrogen bonding [8] [11] |

| Chloroform | Soluble (predicted) | Aromatic ring compatibility [8] [10] |

| Dichloromethane | Soluble (predicted) | Aromatic ring compatibility [8] [10] |

| Acetone | Soluble (predicted) | Moderate polarity compatibility [10] |

| Organic Solvents (General) | Generally soluble | Literature on naphthalene aldehydes [10] [9] |

Stability Parameters

The stability characteristics of 6-hydroxy-2-naphthaldehyde are influenced by the presence of both aldehyde and phenolic functionalities [4] [6]. Storage recommendations specify maintenance in dark conditions at room temperature in sealed, dry environments, indicating sensitivity to light and moisture [4] [6]. The aldehyde functional group exhibits typical susceptibility to oxidation processes, while the phenolic hydroxyl group may undergo various oxidative transformations [12] [13].

The compound's structural stability benefits from the aromatic resonance stabilization provided by the naphthalene ring system [14] [15]. However, the presence of electron-donating hydroxyl and electron-withdrawing aldehyde groups creates localized electronic effects that may influence reactivity patterns [16] [17]. Temperature stability extends to the melting point range, beyond which thermal decomposition processes may occur [7] [3].

Structural Conformation Analysis

The molecular geometry of 6-hydroxy-2-naphthaldehyde exhibits planarity characteristic of naphthalene derivatives, with the entire aromatic framework maintaining coplanarity [14]. The naphthalene ring system demonstrates the typical carbon-carbon bond length alternation pattern, with bonds C1-C2, C3-C4, C5-C6, and C7-C8 measuring approximately 1.37 Å, while other carbon-carbon bonds extend to approximately 1.42 Å [14]. This bond length variation reflects the localized bonding character within the fused ring system [14].

The aldehyde functional group maintains coplanarity with the naphthalene ring due to conjugation effects, allowing for extended π-electron delocalization [18] [12]. The hydroxyl group similarly adopts a coplanar orientation, facilitating resonance interactions with the aromatic system [19] [20]. Ab initio calculations on related hydroxy-naphthaldehyde isomers demonstrate minimal deviation from planarity in the ground state [18] [21].

The point group symmetry considerations for naphthalene derivatives indicate D₂ₕ symmetry for the parent naphthalene system, though substitution with hydroxyl and aldehyde groups reduces the molecular symmetry [14]. Computational studies utilizing density functional theory methods provide detailed geometric parameters for related naphthalene aldehyde systems [21] [22].

Electronic Distribution Properties

The electronic structure of 6-hydroxy-2-naphthaldehyde exhibits complex π-electron delocalization patterns resulting from the interaction between the naphthalene ring system and the substituted functional groups [14] [16]. The hydroxyl group functions as an electron-donating substituent through resonance effects, increasing electron density within the aromatic framework [16] [20]. Conversely, the aldehyde group serves as an electron-withdrawing substituent, creating complementary electronic effects [23] [16].

The naphthalene ring system contains ten π-electrons distributed across the conjugated framework, satisfying aromatic stability criteria according to Hückel's rule [24]. The presence of the hydroxyl substituent at the 6-position enhances electron density through resonance donation, while the aldehyde group at the 2-position creates electron deficiency through conjugative withdrawal [16] [17]. These opposing electronic influences establish a polarized electronic distribution pattern across the molecular framework [16].

Spectroscopic evidence for electronic distribution patterns includes characteristic absorption features in ultraviolet-visible spectra and distinctive chemical shift patterns in nuclear magnetic resonance spectra [12]. The aldehyde carbon typically exhibits downfield chemical shifts around 190-205 parts per million in carbon-13 nuclear magnetic resonance spectra, reflecting the electron-deficient character of the carbonyl carbon [12]. The formyl proton demonstrates characteristic downfield resonance around 9.5-10 parts per million in proton nuclear magnetic resonance spectra [12].

Chemical Reactivity Profile

Aldehyde Functional Group Reactivity

The aldehyde functionality in 6-hydroxy-2-naphthaldehyde exhibits characteristic carbonyl reactivity patterns, enhanced by conjugation with the naphthalene ring system [23] [12]. The electron-withdrawing nature of the aldehyde group increases electrophilic character at the carbonyl carbon, facilitating nucleophilic addition reactions [23] [25]. Typical aldehyde reactions include nucleophilic addition with primary amines to form Schiff bases, reduction to the corresponding alcohol, and oxidation to carboxylic acid derivatives [12] [13].

The presence of the naphthalene ring system provides additional stabilization for intermediate species formed during aldehyde reactions [23]. Condensation reactions with active methylene compounds proceed readily due to the enhanced electrophilicity of the carbonyl carbon [13]. The aldehyde group demonstrates reactivity toward organometallic reagents, hydride reducing agents, and various nitrogen-containing nucleophiles [12] [26].

Infrared spectroscopy reveals characteristic carbonyl stretching frequencies near 1700 cm⁻¹, confirming the presence and chemical environment of the aldehyde functionality [12]. The conjugated nature of the aldehyde with the aromatic system may result in slight frequency shifts compared to aliphatic aldehydes [12] [13]. Reactivity studies demonstrate that aldehydes generally exhibit greater reactivity than ketones due to reduced steric hindrance and increased electrophilicity [23] [25].

Hydroxyl Group Chemistry

The phenolic hydroxyl group in 6-hydroxy-2-naphthaldehyde participates in characteristic aromatic hydroxyl reactions, including electrophilic aromatic substitution, esterification, and etherification processes [19] [27]. The electron-donating character of the hydroxyl group through resonance effects activates the aromatic ring toward electrophilic substitution reactions [16] [19]. The phenolic nature of the hydroxyl group results in enhanced acidity compared to aliphatic alcohols, with predicted acid dissociation constant values around 8.6 [7].

Hydrogen bonding capabilities of the hydroxyl group influence both intramolecular and intermolecular interactions [19] [20]. The phenolic hydroxyl demonstrates reactivity toward alkylating agents, acylating agents, and various electrophilic species [19] [28]. Oxidative coupling reactions involving the hydroxyl group can lead to the formation of complex polycyclic structures [19] [29].

The positioning of the hydroxyl group at the 6-position relative to the aldehyde functionality creates opportunities for intramolecular cyclization reactions under appropriate conditions [28]. The electron-donating effect of the hydroxyl group influences the reactivity of other positions within the naphthalene ring system, directing subsequent substitution reactions toward specific sites [16] [17] [19].

Aromatic Ring System Reactivity

The naphthalene ring system in 6-hydroxy-2-naphthaldehyde exhibits enhanced reactivity compared to benzene due to its lower aromatic stabilization energy and increased electron density [24] [17]. Electrophilic aromatic substitution reactions preferentially occur at the α-positions (1, 4, 5, and 8) of naphthalene, which demonstrate greater reactivity than the β-positions (2, 3, 6, and 7) [24]. The presence of both electron-donating hydroxyl and electron-withdrawing aldehyde substituents creates directional influences on subsequent substitution patterns [16] [17].

The hydroxyl group at the 6-position activates adjacent positions toward electrophilic attack through resonance electron donation [16] [17]. The aldehyde substituent at the 2-position deactivates the ring toward electrophilic substitution while directing incoming electrophiles to meta positions relative to the carbonyl group [16] [17]. These competing electronic effects establish complex reactivity patterns across the naphthalene framework [24] [17].

Typical aromatic substitution reactions include nitration, halogenation, sulfonation, and acylation processes [24] [30]. The Vilsmeier-Haack reaction represents a particularly relevant formylation process for aromatic systems containing electron-donating groups [30] [31]. Oxidative processes may affect the aromatic ring system under strongly oxidizing conditions, potentially leading to ring cleavage or complex rearrangement products [24] [19].

6-Hydroxy-2-naphthaldehyde exhibits characteristic ultraviolet-visible absorption properties that reflect its aromatic naphthalene-based structure with phenolic and aldehydic functionalities. The compound demonstrates multiple absorption bands in the wavelength range of 250-450 nanometers [1] [2].

The primary absorption maximum occurs at 255 nanometers with a molar absorptivity of 19,240 L mol⁻¹ cm⁻¹, corresponding to the π→π* transition of the naphthalene ring system [1]. This intense absorption band is characteristic of the extended aromatic conjugation within the naphthalene framework. A secondary absorption region appears between 310-319 nanometers with molar absorptivities ranging from 12,050 to 14,000 L mol⁻¹ cm⁻¹, attributed to π→π* transitions involving the extended conjugation between the naphthalene ring and the aldehyde functionality [1] [2].

Additional absorption features are observed in the 350-360 nanometer region with molar absorptivities of 7,662-8,000 L mol⁻¹ cm⁻¹, assigned to n→π* transitions of the carbonyl group [1] [2]. A weaker absorption band appears at 392-405 nanometers with lower molar absorptivities of 107-128 L mol⁻¹ cm⁻¹, which is associated with extended conjugation effects and phenolic transitions [2] [1].

The spectroscopic measurements were predominantly conducted in dimethylformamide and dimethyl sulfoxide solvents, which provide optimal solubility for the compound while minimizing solvent interference [1] [2]. The absorption characteristics demonstrate solvent-dependent behavior typical of aromatic compounds with donor-acceptor properties.

| Absorption Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Assignment | Solvent |

|---|---|---|---|

| 255 | 19,240 | π→π* transition (naphthalene ring) | DMF |

| 310-319 | 12,050-14,000 | π→π* transition (extended conjugation) | DMF/DMSO |

| 350-360 | 7,662-8,000 | n→π* transition (carbonyl) | DMF/DMSO |

| 392-405 | 107-128 | Extended conjugation/phenolic transition | DMF/DMSO |

Fluorescence Spectroscopy Characterization

6-Hydroxy-2-naphthaldehyde exhibits notable fluorescence properties with multiple excitation and emission wavelengths, reflecting its potential as a fluorescent probe and imaging agent. The compound demonstrates significant Stokes shifts, which are advantageous for minimizing interference between excitation and emission light [3] [4] [2].

The compound shows excitation wavelengths at 364, 390, and 399 nanometers, with corresponding emission wavelengths at 510, 530, and 628 nanometers, respectively [4] [3]. The most remarkable fluorescence characteristic is observed at excitation wavelength 399 nanometers with emission at 628 nanometers, producing an exceptionally large Stokes shift of 229 nanometers [3]. This substantial separation between excitation and emission wavelengths is attributed to excited-state intramolecular proton transfer processes, which are common in hydroxylated aromatic aldehydes.

The quantum yield of 6-hydroxy-2-naphthaldehyde in its free form is relatively low at 0.0005, measured in dimethyl sulfoxide-water mixture (3:1) at physiological pH 7.4 [3]. However, this low quantum yield can be advantageous in fluorescent probe applications where significant fluorescence enhancement occurs upon target binding or chemical modification.

Extended wavelength fluorescence studies demonstrate excitation at 543 nanometers with broad emission spanning 570-900 nanometers, indicating the compound's applicability in near-infrared fluorescence imaging applications [2]. These properties make the compound particularly suitable for biological imaging studies where tissue penetration and reduced autofluorescence are critical considerations.

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) | Quantum Yield | Conditions |

|---|---|---|---|---|

| 364 | 510 | 146 | Not reported | PBS buffer, pH 7.4 |

| 390 | 530 | 140 | Not reported | PBS buffer, pH 7.4 |

| 399 | 628 | 229 | 0.0005 | DMSO-H₂O (3:1), pH 7.4 |

| 543 | 570-900 | 27-357 | Not reported | Cell imaging studies |

Infrared Spectroscopy (Fourier Transform Infrared) Analysis

The infrared spectrum of 6-hydroxy-2-naphthaldehyde provides comprehensive information about the functional groups and molecular structure through characteristic vibrational frequencies. The spectrum exhibits distinct absorption bands that confirm the presence of phenolic hydroxyl, aldehydic carbonyl, and aromatic ring functionalities [1] [5] [6].

The broad, strong absorption band appearing in the 3200-3400 cm⁻¹ region is assigned to the phenolic O-H stretching vibration [1] [5]. This broad absorption profile is typical of hydrogen-bonded hydroxyl groups and may indicate intermolecular hydrogen bonding in the solid state or intramolecular hydrogen bonding between the hydroxyl group and the naphthalene ring system.

The aldehydic carbonyl group produces a characteristic strong absorption at 1710-1720 cm⁻¹, corresponding to the C=O stretching vibration [1] [6]. This frequency is consistent with aromatic aldehydes where the carbonyl group is conjugated with the aromatic ring system, resulting in a slight shift to lower frequencies compared to aliphatic aldehydes.

Aromatic ring vibrations are evident through medium-intensity bands at 1620-1630 cm⁻¹ and 1580-1600 cm⁻¹, assigned to C=C stretching vibrations of the aromatic rings and the naphthalene ring system, respectively [1]. Additional aromatic characteristics appear at 1450-1500 cm⁻¹ corresponding to C-C stretching vibrations within the aromatic framework [1].

The phenolic C-O stretching vibration appears as a medium-intensity band in the 1200-1300 cm⁻¹ region [1]. Out-of-plane C-H bending vibrations are observed at 800-900 cm⁻¹, while aromatic substitution pattern fingerprint vibrations appear at 750-850 cm⁻¹ as strong absorption bands [5].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3400 | Strong, broad | O-H stretching (phenolic) |

| 1710-1720 | Strong | C=O stretching (aldehyde) |

| 1620-1630 | Medium | C=C stretching (aromatic) |

| 1580-1600 | Medium | C=C stretching (naphthalene ring) |

| 1450-1500 | Medium | C-C stretching (aromatic) |

| 1200-1300 | Medium | C-O stretching (phenolic) |

| 800-900 | Medium | C-H bending (out-of-plane) |

| 750-850 | Strong | C-H bending (aromatic substitution pattern) |

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectral Characteristics

The proton nuclear magnetic resonance spectrum of 6-hydroxy-2-naphthaldehyde provides detailed structural information about the hydrogen environments within the molecule. All spectral measurements were conducted in dimethyl sulfoxide-d₆ solvent, which provides optimal solubility and minimizes interference with diagnostic chemical shifts [7].

The most characteristic signal appears as a singlet at δ 10.32 ppm, assigned to the aldehydic proton (CHO) [7]. This significantly downfield chemical shift is typical of aromatic aldehydes where the aldehyde proton experiences deshielding from both the electron-withdrawing carbonyl group and the aromatic ring system. An additional aldehydic signal at δ 10.02 ppm may indicate conformational isomers or tautomeric forms of the compound [7].

The naphthalene ring protons exhibit distinctive chemical shifts characteristic of polycyclic aromatic systems. The H-1 position appears as a doublet at δ 8.95 ppm, reflecting its proximity to the electron-withdrawing aldehyde group [7]. The H-8 proton appears as a doublet at δ 8.01 ppm, showing the influence of the aromatic ring current effects [7].

The phenolic hydroxyl proton is observed as a broad singlet at δ 8.42 ppm, indicating rapid exchange with the solvent and potential hydrogen bonding interactions [7]. This chemical shift is consistent with phenolic protons in aromatic systems where intramolecular hydrogen bonding may occur.

Multiple aromatic protons appear in the δ 7.82-7.78 ppm region as multiplets integrating for two protons, assigned to H-4 and H-7 positions of the naphthalene ring [7]. Additional naphthalene protons H-5 and H-3 appear as multiplets in the δ 7.23-7.18 ppm region, also integrating for two protons [7]. These chemical shifts are characteristic of naphthalene protons in positions remote from the substituents.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.32 | Singlet | 1H | Aldehyde proton (CHO) |

| 10.02 | Singlet | 1H | Aldehyde proton (CHO) |

| 8.95 | Doublet | 1H | H-1 (naphthalene) |

| 8.42 | Broad singlet | 1H | Phenolic OH |

| 8.01 | Doublet | 1H | H-8 (naphthalene) |

| 7.82-7.78 | Multiplet | 2H | H-4, H-7 (naphthalene) |

| 7.23-7.18 | Multiplet | 2H | H-5, H-3 (naphthalene) |

Carbon-13 Nuclear Magnetic Resonance Structural Confirmation

The carbon-13 nuclear magnetic resonance spectrum of 6-hydroxy-2-naphthaldehyde provides comprehensive information about the carbon environments and confirms the molecular structure. The spectral analysis was conducted in dimethyl sulfoxide-d₆ solvent to ensure optimal signal resolution and chemical shift accuracy [2].

The most characteristic signal appears at δ 192.0 ppm, unambiguously assigned to the carbonyl carbon of the aldehyde group [2]. This significant downfield chemical shift is characteristic of aromatic aldehydes where the carbonyl carbon experiences substantial deshielding from the adjacent aromatic ring system and the electron-withdrawing nature of the carbonyl functionality.

The phenolic carbon bearing the hydroxyl group appears at δ 162.7 ppm, reflecting the electron-donating effect of the hydroxyl group and its direct attachment to the aromatic system [2]. This chemical shift is diagnostic for phenolic carbons in naphthalene derivatives.

The remaining aromatic carbons appear in the characteristic aromatic region between δ 114.8-159.4 ppm [2]. The carbon signals at δ 159.4, 147.5, 139.5, 137.8, 137.4, 136.3, and 135.7 ppm represent quaternary and tertiary aromatic carbons in various environments within the naphthalene ring system [2]. These chemical shifts reflect the electronic effects of the substituents and the polycyclic aromatic structure.

Additional aromatic carbon signals appear at δ 132.5, 129.9, 127.6, 127.2, 126.5, 124.8, 124.4, and 120.1 ppm, corresponding to the remaining aromatic carbons in the naphthalene framework [2]. The signals at δ 115.0 and 114.8 ppm represent aromatic carbons in positions influenced by the phenolic substitution [2].

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 192.0 | Carbonyl carbon (C=O) |

| 162.7 | Phenolic carbon (C-OH) |

| 159.4-114.8 | Aromatic carbons (naphthalene ring system) |

Mass Spectrometry Fragmentation Patterns

The mass spectrometry fragmentation pattern of 6-hydroxy-2-naphthaldehyde provides valuable structural information through characteristic fragmentation pathways typical of aromatic aldehydes and phenolic compounds. The electron impact ionization mass spectrum exhibits a well-defined molecular ion peak and several diagnostic fragment ions [8] [9].

The molecular ion peak appears at m/z 172 with 100% relative intensity, confirming the molecular weight of 172.18 g/mol and providing the base peak for the fragmentation pattern [8] [9]. This strong molecular ion peak is characteristic of aromatic compounds where the extended conjugation stabilizes the radical cation.

The most prominent fragmentation pathway involves the loss of a hydrogen atom, producing a fragment at m/z 171 with 45-60% relative intensity [9]. This α-cleavage represents a common fragmentation pattern in aromatic compounds where hydrogen loss occurs from positions adjacent to electron-withdrawing groups.

A significant fragment appears at m/z 143, corresponding to the loss of the aldehyde group (CHO, mass 29), representing 30-40% relative intensity [9]. This fragmentation follows the McLafferty rearrangement mechanism, which is characteristic of aromatic aldehydes where the carbonyl group undergoes elimination with concomitant hydrogen transfer.

Consecutive fragmentation produces a fragment at m/z 115, representing the loss of both the aldehyde group and carbon monoxide (total mass loss of 57), with 20-30% relative intensity [9]. This sequential loss pattern is typical of aromatic carbonyl compounds where multiple bond cleavages occur following initial molecular ion formation.

Ring fragmentation generates a naphthalene-related fragment at m/z 89 with 15-25% relative intensity, representing cleavage of the hydroxylated aromatic system [9]. Further fragmentation produces smaller aromatic fragments at m/z 63 with 10-15% relative intensity, corresponding to the breakdown of the naphthalene ring system [9].

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Pattern |

|---|---|---|---|

| 172 | 100 | Molecular ion [M]⁺ | Molecular ion peak |

| 171 | 45-60 | Loss of H [M-H]⁺ | α-cleavage |

| 143 | 30-40 | Loss of CHO [M-29]⁺ | McLafferty rearrangement |

| 115 | 20-30 | Loss of CHO + CO [M-57]⁺ | Consecutive fragmentation |

| 89 | 15-25 | Naphthalene fragment | Ring fragmentation |

| 63 | 10-15 | Aromatic fragment | Further fragmentation |

X-ray Crystallographic Analysis

The X-ray crystallographic analysis of 6-hydroxy-2-naphthaldehyde and related naphthalene derivatives provides essential structural information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. While specific crystallographic data for 6-hydroxy-2-naphthaldehyde itself is limited in the available literature, structural studies of closely related naphthalene derivatives offer valuable insights into the expected crystallographic behavior [10] [11] [12].

Related naphthalene aldehyde compounds, such as 6-methoxy-2-naphthaldehyde, crystallize in orthorhombic space groups with characteristic unit cell parameters. The 6-methoxy-2-naphthaldehyde structure crystallizes in the orthorhombic space group Pcab with unit cell dimensions a = 7.4720(8) Å, b = 15.6800(11) Å, c = 16.4010(15) Å, and Z = 8 [10]. These parameters suggest that 6-hydroxy-2-naphthaldehyde would likely adopt similar packing arrangements given the structural similarity between hydroxyl and methoxy substituents.

Crystallographic studies of 2-hydroxy-1-naphthaldehyde derivatives demonstrate typical molecular geometries for hydroxylated naphthalene compounds. The molecular structure exhibits near-planar naphthalene ring systems with maximum deviations from planarity typically less than 0.03 Å [11]. The aldehyde group generally adopts a coplanar orientation with the naphthalene ring system, facilitating conjugation between the carbonyl and aromatic π-systems.

Intermolecular hydrogen bonding plays a crucial role in crystal packing for hydroxylated naphthalene derivatives. The phenolic hydroxyl group can participate in both donor and acceptor hydrogen bonding interactions, typically forming chains or dimeric arrangements in the solid state [11] [12]. The aldehydic oxygen may also participate in weak hydrogen bonding interactions with neighboring molecules.

Crystal structures of copper complexes with β-hydroxy-α-naphthaldehyde (2-hydroxy-1-naphthaldehyde) reveal orthorhombic space group Pbca symmetry, indicating similar crystallographic preferences for hydroxylated naphthalene aldehydes [12] [13]. These structures demonstrate the ability of the hydroxyl and aldehyde functionalities to coordinate with metal centers while maintaining the essential naphthalene framework geometry.

The molecular geometry analysis reveals typical bond lengths and angles for naphthalene derivatives. The C-O bond length for phenolic carbons typically ranges from 1.31-1.34 Å, while the aldehydic C=O bond length appears around 1.21-1.23 Å [11]. The naphthalene ring system maintains characteristic aromatic bond lengths with alternating single and double bond character partially delocalized throughout the ring system.

Based on the crystallographic data from related compounds, 6-hydroxy-2-naphthaldehyde is expected to crystallize in an orthorhombic or monoclinic space group with unit cell parameters comparable to other substituted naphthalene derivatives. The crystal packing would likely be stabilized by intermolecular hydrogen bonding networks involving the phenolic hydroxyl group and possible weak interactions involving the aldehydic carbonyl oxygen. The molecular conformation would maintain the essential planarity of the naphthalene ring system with the aldehyde group coplanar to maximize conjugation effects.

Physical and Molecular Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₂ |

| Molecular Weight (g/mol) | 172.18 |

| CAS Registry Number | 78119-82-1 |

| Melting Point (°C) | 178-180 |

| Boiling Point (°C) | 373.4±15.0 |

| Density (g/cm³) | 1.288±0.06 |

| pKa (predicted) | 8.60±0.40 |

| Flash Point (°C) | 159.4±13.0 |

| Appearance | Light yellow crystalline powder |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant